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Compound of Interest

Compound Name: 6-methyl-7-nitro-1H-indazole

Cat. No.: B1270186

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization
of 6-methyl-7-nitro-1H-indazole, a heterocyclic compound of interest in medicinal chemistry
and drug discovery. Due to the limited availability of a complete, experimentally verified dataset
in publicly accessible literature, this guide presents a combination of key identifiers and
predicted spectroscopic data based on the analysis of closely related analogues. Detailed
experimental protocols for obtaining and verifying this data are also provided to facilitate further
research and validation.

Compound Identification

Identifier Value

IUPAC Name 6-methyl-7-nitro-1H-indazole
Molecular Formula CsH7N302[1][2]

Molecular Weight 177.16 g/mol [1][2]

CAS Number 717881-06-6[1][2]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 6-methyl-7-nitro-1H-
indazole. These predictions are derived from the known spectral properties of similar
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substituted indazoles, such as 6-nitro-1H-indazole and other methylated and nitrated indazole
derivatives.[3][4][5][6][7]

Predicted *H NMR Data

The *H NMR spectrum is anticipated to show distinct signals for the aromatic protons, the
methyl group protons, and the N-H proton of the indazole ring. The electron-withdrawing nitro
group at position 7 is expected to cause a downfield shift for the adjacent proton at position 6.

Predicted Chemical Shift

Proton Multiplicity
(3, ppm)

H-3 ~8.1-8.3 s

H-4 ~7.8-8.0 d

H-5 ~7.2-7.4 d

CHs (at C6) ~25-27 s

NH (at N1) ~13.0-14.0 brs

Predicted in DMSO-de

Predicted **C NMR Data

The positions of the carbon signals in the 13C NMR spectrum are influenced by the substituents
on the indazole ring. The carbon atom attached to the nitro group (C-7) and the carbon bearing
the methyl group (C-6) are expected to have characteristic chemical shifts.
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Carbon Predicted Chemical Shift (8, ppm)
C-3 ~135-137

C-3a ~140 - 142

C-4 ~120 - 122

C-5 ~118 - 120

C-6 ~125-127

C-7 ~148 - 150

C-7a ~128 - 130

CHs ~15-17

Predicted in DMSO-ds

Predicted FT-IR Data

The FT-IR spectrum is expected to show characteristic absorption bands for the N-H and C-H
stretching vibrations, as well as strong absorptions corresponding to the nitro group.

Functional Group Predicted Wavenumber (cm~?)
N-H Stretch 3300 - 3400 (broad)

C-H Aromatic Stretch ~3100

C-H Aliphatic Stretch ~2950

C=C Aromatic Stretch ~1600, 1480

NO2z2 Asymmetric Stretch ~1530

NO2 Symmetric Stretch ~1350

Predicted Mass Spectrometry Data

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For 6-
methyl-7-nitro-1H-indazole, the molecular ion peak is expected at m/z 177.
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Parameter Predicted Value
Molecular lon [M]* m/z 177
Major Fragments Loss of NOz, loss of HCN

Experimental Protocols

To obtain definitive spectroscopic data for 6-methyl-7-nitro-1H-indazole, the following
experimental protocols are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of
a suitable deuterated solvent (e.g., DMSO-ds, CDCI3).

e Instrumentation: A 400 MHz or higher field NMR spectrometer.
e 1H NMR Acquisition:

o Acquire the spectrum using a standard pulse sequence.

o Reference the chemical shifts to the residual solvent peak.

o Analyze the chemical shifts, coupling constants (J values), and multiplicities.
e 13C NMR Acquisition:

o Acquire a proton-decoupled spectrum.

o A higher number of scans will be necessary due to the low natural abundance of 13C.

Fourier-Transform Infrared (FT-IR) Spectroscopy

e Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry
potassium bromide and pressing it into a thin disk. Alternatively, Attenuated Total Reflectance
(ATR) can be used with the solid sample directly.

 Instrumentation: An FT-IR spectrometer.
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o Data Acquisition: Record the spectrum over the range of 4000-400 cm~1.

Mass Spectrometry (MS)

o Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent
(e.g., methanol, acetonitrile).

e Instrumentation: A mass spectrometer with an appropriate ionization source (e.g.,
Electrospray lonization - ESI, or Electron lonization - El).

o Data Acquisition:

o

For ESI, infuse the sample solution into the source.

[¢]

For El, a direct insertion probe may be used.

[¢]

Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

[e]

High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental
composition.[3]

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic characterization of a
synthesized compound like 6-methyl-7-nitro-1H-indazole.
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Spectroscopic analysis workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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